Terminalin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
155144-63-1 |
|---|---|
Molecular Formula |
C28H10O16 |
Molecular Weight |
602.4 g/mol |
IUPAC Name |
4,5,6,12,19,20,21,27-octahydroxy-10,14,25,29-tetraoxaoctacyclo[14.14.2.02,11.03,8.013,31.017,26.018,23.028,32]dotriaconta-1,3,5,7,11,13(31),16,18,20,22,26,28(32)-dodecaene-9,15,24,30-tetrone |
InChI |
InChI=1S/C28H10O16/c29-5-1-3-7(17(33)15(5)31)9-13-11-12-14(28(40)44-23(11)19(35)21(9)41-25(3)37)10-8-4(2-6(30)16(32)18(8)34)26(38)42-22(10)20(36)24(12)43-27(13)39/h1-2,29-36H |
InChI Key |
UGAJKWZVPNVCIO-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1O)O)O)C3=C4C5=C(C(=C3OC2=O)O)OC(=O)C6=C7C8=C(C(=C(C=C8C(=O)OC7=C(C(=C65)OC4=O)O)O)O)O |
Canonical SMILES |
C1=C2C(=C(C(=C1O)O)O)C3=C4C5=C(C(=C3OC2=O)O)OC(=O)C6=C7C8=C(C(=C(C=C8C(=O)OC7=C(C(=C65)OC4=O)O)O)O)O |
Synonyms |
terminalin |
Origin of Product |
United States |
Discovery, Isolation, and Botanical Origins of Terminalin
Historical Context of Terminalin Identification in Ethnopharmacological Research
The identification of this compound is rooted in observations that align with the principles of ethnopharmacology, where traditional knowledge of a plant's effects guides scientific inquiry. The initial isolation and characterization of this compound did not stem from its use in traditional human medicine but rather from a veterinary toxicological problem in Queensland, Australia. Farmers observed that cattle and sheep consuming the leaves of the yellow wood tree, Terminalia oblongata, suffered from poisoning and often died. This led to investigations into the chemical constituents of the plant to identify the toxic agent.
This ethnobotanical observation of animal toxicity prompted phytochemical studies, culminating in the isolation of a novel condensed tannin, which was named this compound. Its structure was elucidated using modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet (UV), and Mass Spectrometry (MS). Researchers noted its structural similarity to punicalagin, another known tannin present in the plant. This discovery highlighted a case where the observable toxic effects of a plant on livestock, a key aspect of local ecological knowledge, directly led to the discovery of a new natural compound.
While the initial discovery was linked to toxicity, the broader ethnopharmacological context of the Terminalia genus, to which T. oblongata belongs, is significant. Many species within this genus are cornerstones of traditional medicine systems, including Ayurveda and Traditional Chinese Medicine. researchgate.netnih.gov Plants in the Terminalia genus are widely used for a vast range of ailments, which has spurred extensive phytochemical research into their active compounds, including their rich tannin content. nih.govlongdom.org
Primary Botanical Sources of this compound
This compound, a complex hydrolyzable tannin, has been identified in several distinct plant families, indicating a somewhat specialized but notable distribution in the plant kingdom.
Irvingia gabonensis (African Mango) as a Significant Source
Recent research has prominently identified Irvingia gabonensis, commonly known as the African mango or wild mango, as a significant source of this compound. The fruit and seeds of I. gabonensis are integral to the diet and traditional medicine in West and Central Africa. Scientific investigations into the plant's bioactive components led to the successful isolation and characterization of this compound from this species. Studies have confirmed its presence and explored its biological activities, making African mango a key subject in current this compound research.
Occurrence in Terminalia Species (e.g., Terminalia chebula, Terminalia citrina)
As its name suggests, this compound was first discovered in the genus Terminalia, a member of the Combretaceae family. The initial isolation was from Terminalia oblongata. The Terminalia genus comprises about 250 species of large trees distributed across tropical regions worldwide and is a rich source of tannins and other phenolic compounds. researchgate.netlongdom.org Subsequent phytochemical analyses have confirmed the presence of this compound and structurally related ellagitannins in other species within the genus, including the medicinally important Terminalia chebula and Terminalia citrina. The occurrence of these complex tannins is a characteristic feature of many plants in this genus.
Presence in Punica granatum
This compound has also been reported in Punica granatum, the pomegranate. The pericarp (rind) of the pomegranate is known to be a rich source of a variety of ellagitannins, including punicalagin, which is structurally related to this compound. The presence of this compound in pomegranate further underscores the phytochemical relationship between the Combretaceae family (which includes Terminalia) and the Lythraceae family (to which Punica is now classified).
Methodologies for Natural Abundance and Distribution Profiling in Plant Tissues
Determining the concentration and location of this compound within plant tissues requires sophisticated analytical techniques designed for the profiling of complex secondary metabolites. Because tannins are a diverse group of polyphenols, a combination of chromatographic and spectroscopic methods is typically employed.
The process begins with the careful collection and preparation of plant samples, such as leaves, bark, fruits, or roots. Fresh samples are often flash-frozen in liquid nitrogen and then freeze-dried to preserve the chemical integrity of the compounds. creative-proteomics.com
Common analytical techniques include:
High-Performance Liquid Chromatography (HPLC): This is a foundational technique for separating this compound from the complex mixture of other phytochemicals in a plant extract. When coupled with an Ultraviolet (UV) detector, HPLC can provide initial quantification based on the compound's ability to absorb light. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and highly sensitive method for both identifying and quantifying this compound. creative-proteomics.com The liquid chromatography component separates the compounds, which are then ionized and analyzed by a mass spectrometer. The mass spectrometer provides precise mass-to-charge ratio data, which allows for the confirmation of this compound's molecular weight. creative-proteomics.com Advanced techniques like tandem mass spectrometry (MS/MS) can fragment the molecule to provide structural information, confirming its identity with high confidence. creative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for large, non-volatile molecules like this compound, GC-MS can be used for analyzing smaller, volatile fragments after chemical derivatization or degradation of the tannin structure. creative-proteomics.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for the structural elucidation of new compounds like this compound. It is also used in metabolomics for profiling and quantifying known compounds in plant extracts without the need for extensive separation, providing a comprehensive snapshot of the metabolite profile. uib.no
To determine the distribution within a plant, these methods are applied to extracts from different tissues (e.g., leaves, stems, roots, and peels). For instance, studies on pomegranate have shown that ellagitannins like this compound are highly concentrated in the peel compared to the arils. nih.gov This tissue-specific analysis helps to understand the plant's metabolic processes and ecological functions.
Chemotaxonomic Significance of this compound in Botanical Classification
Chemotaxonomy is the field of classifying organisms based on their chemical constituents. The presence of specific secondary metabolites, like this compound, can serve as a chemical marker to establish evolutionary relationships between plant species. The distribution of ellagitannins, the class to which this compound belongs, has proven to be of significant chemotaxonomic value. nih.gov
The occurrence of this compound and structurally similar, complex ellagitannins like punicalagin is not widespread throughout the plant kingdom but is notably concentrated in certain families within the order Myrtales. nih.govnih.gov The presence of punicalagin and punicalin, for example, in both Punica granatum (family Lythraceae, formerly Punicaceae) and various Terminalia species (family Combretaceae) is considered strong chemical evidence supporting the close taxonomic relationship between these two families. nih.gov
The specific profiles of these complex tannins can act as fingerprints to distinguish between genera and species. mdpi.com While many plants produce simple tannins, the intricate and varied structures of ellagitannins found in Terminalia and related genera represent more specific evolutionary developments. Therefore, the presence of this compound contributes to the chemical evidence used by botanists to construct phylogenetic relationships, complementing traditional morphological and modern genetic data. nih.govnih.gov The unique structural features of these molecules provide valuable clues about the evolutionary pathways of the plant species that produce them.
Advanced Methodologies for Isolation and Purification of Terminalin
Optimized Extraction Techniques from Diverse Biological Matrices
The initial step in isolating terminalin involves its extraction from the raw biological material. The choice of extraction technique significantly impacts the yield and purity of the crude extract.
Solvent-Based Extraction Strategies
Solvent-based extraction is a foundational technique for isolating this compound from plant tissues. The selection of an appropriate solvent system is paramount and is guided by the principle of "like dissolves like". wiley-vch.de For this compound, a polar compound, polar solvents are generally employed.
Commonly used solvents for the extraction of polar compounds like this compound include methanol (B129727), ethanol (B145695), and water. mdpi.comnih.gov For instance, research on Terminalia glaucescens tissues suggests initiating the extraction process with solvents like ethanol or methanol. Similarly, studies involving Irvingia gabonensis seeds have utilized an aqueous extract, which was then subjected to further partitioning and purification. journal-dtt.orgmdpi.com The process often involves maceration of the dried and powdered plant material in the chosen solvent, followed by filtration to separate the liquid extract from the solid plant debris. nih.gov
The effectiveness of solvent extraction can be influenced by several factors, including the choice of solvent, temperature, and extraction time. emanresearch.org To enhance efficiency, a series of solvents with varying polarities may be used sequentially to remove unwanted compounds. For example, a pre-extraction with a non-polar solvent like hexane (B92381) can be performed to eliminate chlorophyll (B73375) and other lipids before extracting the target polar compounds. nih.gov
Table 1: Comparison of Solvents for this compound Extraction
| Solvent | Polarity | Advantages | Disadvantages |
| Water | High | Safe, environmentally friendly, and cost-effective. mdpi.com | May extract a wide range of water-soluble impurities like tannins and pigments, complicating purification. wiley-vch.de High heat of evaporation makes removal difficult. wiley-vch.de |
| Methanol | High | High solubility for a wide range of polar compounds, leading to efficient extraction. mdpi.com | Toxic and requires careful handling. mdpi.com |
| Ethanol | High | Effective for a variety of polar and non-polar compounds; safe for use in pharmaceutical applications. mdpi.com | May co-extract other compounds, requiring further purification steps. |
Emerging Green Extraction Technologies
In recent years, there has been a significant shift towards "green" extraction technologies that are more environmentally friendly and efficient than conventional methods. mdpi.com These techniques aim to reduce solvent consumption, decrease extraction time, and lower energy use. frontiersin.orgresearchgate.net
Emerging green extraction technologies applicable to the isolation of bioactive compounds like this compound include:
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, accelerating the extraction process. frontiersin.orgresearchgate.net
Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the sample material, enhancing solvent penetration and mass transfer. frontiersin.orgresearchgate.net
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds. researchgate.netphytojournal.com
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency. researchgate.net
These green technologies offer promising alternatives to traditional solvent-based methods, providing higher yields in shorter times while being more sustainable. mdpi.comresearchgate.net
Chromatographic Purification Protocols
Following initial extraction, the crude extract containing this compound undergoes several stages of chromatographic purification to isolate the compound to a high degree of purity.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a cornerstone technique for the purification of natural products like this compound. labcompare.comhilarispublisher.com It operates on the same principles as analytical HPLC but is designed to handle larger sample volumes to isolate and collect the purified components. labcompare.comgilson.com
In the purification of this compound, reversed-phase preparative HPLC is commonly employed. journal-dtt.orgmdpi.com For instance, after initial fractionation of the crude extract, a fraction enriched with this compound was subjected to preparative reversed-phase HPLC using a gradient solvent system of methanol and water. journal-dtt.orgmdpi.com The separation is based on the differential partitioning of the compounds between the mobile phase and the stationary phase. The fractions are collected as they elute from the column, and those containing this compound are identified for further processing. waters.com The use of semi-preparative HPLC can further refine the purification of the isolated compound. mdpi.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Guided Fractionation
LC-MS guided fractionation is a powerful strategy that combines the separation capabilities of liquid chromatography with the detection specificity of mass spectrometry. journal-dtt.orgresearchgate.net This technique allows for the targeted isolation of compounds based on their mass-to-charge ratio (m/z).
In the isolation of this compound, LC-MS analysis of the crude extract or its fractions can identify the peak corresponding to this compound's molecular ion. journal-dtt.orgmdpi.com For example, a peak with an m/z of 601.0 [M-H]⁻ was identified as this compound. journal-dtt.orgmdpi.comresearchgate.net This information then guides the fractionation process, allowing researchers to selectively collect the fractions containing the target compound. This approach significantly streamlines the purification process by focusing on the fractions of interest. mdpi.comresearchgate.net Tandem mass spectrometry (LC-MS/MS) can provide further structural information, aiding in the characterization of the isolated compounds. researchgate.netmdpi.com
Ion-Exchange Chromatography Principles and Applications
Ion-exchange chromatography (IEX) is a technique that separates molecules based on their net charge. wikipedia.orgphenomenex.com The stationary phase consists of a resin with charged functional groups that interact with oppositely charged molecules in the sample. shimadzu.com.sgthermofisher.com There are two main types: anion-exchange chromatography, which uses a positively charged stationary phase to bind negatively charged molecules, and cation-exchange chromatography, which uses a negatively charged stationary phase to bind positively charged molecules. wikipedia.orgphenomenex.com
Table 2: Chromatographic Techniques for this compound Purification
| Technique | Principle | Application in this compound Purification |
| Preparative HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. labcompare.com | Final purification of this compound from enriched fractions, often using reversed-phase columns and gradient elution. journal-dtt.orgmdpi.com |
| LC-MS Guided Fractionation | Combines HPLC separation with mass spectrometry detection to target specific compounds. researchgate.net | Identifies fractions containing this compound based on its specific mass-to-charge ratio, streamlining the isolation process. journal-dtt.orgmdpi.com |
| Ion-Exchange Chromatography | Separation based on the net charge of molecules. wikipedia.org | Primarily used to remove charged impurities, such as tannins, from the crude extract. wiley-vch.de |
Size-Exclusion Chromatography Methodologies
Size-Exclusion Chromatography (SEC), also known as gel filtration, represents a critical step in the purification of compounds like this compound, particularly as a final "polishing" stage. iitkgp.ac.inbio-rad.com This technique separates molecules based on their hydrodynamic radius, or size in solution. interchim.compatsnap.com The stationary phase consists of a packed bed of porous, spherical particles made from inert materials such as agarose, polyacrylamide, or cross-linked dextran. iitkgp.ac.inpatsnap.com
The separation mechanism is governed by the differential access of molecules to the pores of the stationary phase. Larger molecules that cannot enter the pores travel through the column in the interstitial space (the void volume) and elute first. bio-rad.compatsnap.com Smaller molecules can diffuse into the pores, taking a longer, more tortuous path through the column, and therefore elute later. bio-rad.com This method is particularly advantageous as it is a non-destructive technique that can be performed under gentle conditions, preserving the native structure and biological integrity of the compound. patsnap.com
The efficiency and resolution of SEC are influenced by several factors, including the particle size of the resin, column dimensions, and the flow rate of the mobile phase. bio-rad.com For preparative applications aimed at isolating a specific component, small sample volumes are applied to long columns at low flow rates to maximize resolution. iitkgp.ac.in
| Advantages | Disadvantages |
|---|---|
| Mild separation conditions preserve compound activity | Limited sample volume capacity |
| High recovery yield | Sample is diluted during elution |
| Effective for removing aggregates | Can be a time-consuming technique |
| Can be used for buffer exchange and desalting | Resolution is lower compared to other chromatography types |
| Wide range of available buffers | Requires careful column packing for optimal results bio-rad.com |
Countercurrent Chromatography Approaches
Countercurrent Chromatography (CCC) is a powerful liquid-liquid partition chromatography technique uniquely suited for the isolation of natural products like this compound. nih.govmdpi.com Unlike conventional column chromatography, CCC uses no solid support matrix. mdpi.commdpi.com This fundamental difference eliminates common problems such as the irreversible adsorption of the sample onto a solid stationary phase, which can lead to sample loss, degradation, or deactivation. mdpi.com
The principle of CCC involves partitioning a sample between two immiscible liquid phases. aocs.org One liquid phase is held stationary within a coil by centrifugal force, while the other mobile phase is pumped through it. mdpi.comaocs.org The continuous partitioning of the analyte between the two phases as it moves through the system results in a high-resolution separation. aocs.org This method offers significant advantages, including high sample loading capacity, minimal solvent consumption, and the ability to achieve virtually quantitative recovery of the loaded sample, which is especially valuable for sensitive or unstable compounds. nih.govaocs.org The selection of an appropriate biphasic solvent system is crucial for achieving optimal separation.
| Solvent System (v/v/v) | Target Compounds Isolated | Purity Achieved |
|---|---|---|
| n-hexane-ethyl acetate-acetonitrile (5:1:5) | α-spinasterol, β-sitosterol | 96.7%, 97.2% |
| n-heptane-ethyl acetate-acetonitrile (5:1:5) | β-sitosterol enrichment | N/A |
| n-hexane-ethyl acetate-butanol-methanol-water (3.5:0.3:0.5:2.5:0.3) | Ergosterol, Stigmasterol | 92.0%, 95.5% |
Ancillary Purification Techniques: Filtration and Precipitation Methods
Alongside primary chromatographic separations, ancillary techniques such as precipitation and filtration are employed as crucial steps for the initial fractionation and purification of target compounds from crude extracts. nih.gov
Precipitation methods are based on altering the solubility of the target compound to induce its separation from the solution as a solid. nih.gov This is often one of the first steps in a purification workflow, designed to remove a large volume of contaminants and concentrate the compound of interest. nih.gov Common approaches include:
Salting Out : This involves adding high concentrations of a neutral salt, such as ammonium (B1175870) sulfate, to the solution. nih.gov The salt ions compete for water molecules, reducing the hydration of the target compound and causing it to precipitate.
Isoelectric Point Precipitation : By adjusting the pH of the solution to the isoelectric point (pI) of a molecule, its net electrical charge becomes zero. nih.gov This minimizes electrostatic repulsion between molecules, leading to aggregation and precipitation.
Nonionic Polymer Precipitation : The addition of polymers like polyethylene (B3416737) glycol (PEG) can induce precipitation by excluding the target compound from the bulk solvent, effectively reducing its solubility. nih.gov
Once precipitation is complete, filtration is used to physically separate the solid precipitate from the liquid supernatant. libretexts.org The choice of filtration method depends on the precipitate's particle size and characteristics. libretexts.org Common lab-scale methods include gravity or vacuum filtration using ashless filter paper or the use of fritted-glass filtering crucibles that have defined porosity (coarse, medium, or fine). libretexts.org The collected precipitate is typically washed with a suitable solvent to remove any remaining soluble impurities before being dried in an oven or furnace to remove residual moisture. libretexts.org
| Method | Principle | Common Precipitant | Primary Application |
|---|---|---|---|
| Salting Out | Reduces compound solubility by competing for hydration | Ammonium sulfate, Sodium sulfate | Rough fractionation of proteins and other biomolecules |
| Isoelectric Point Precipitation | Minimizes solubility by neutralizing net molecular charge | Acids or bases (to adjust pH) | Purification of amphoteric molecules like proteins |
| Nonionic Polymer Precipitation | Induces precipitation through volume exclusion | Polyethylene glycol (PEG) | Fractionation of proteins, enzymes, and nucleic acids |
| Organic Solvent Fractionation | Reduces the dielectric constant of the solvent, decreasing solubility | Ethanol, Acetone | Precipitation of proteins and DNA from aqueous solutions |
Purity Assessment and Quality Control Methodologies for Research Samples
Following isolation and purification, a rigorous assessment of the sample's purity and identity is mandatory. This is not a single measurement but a composite evaluation using multiple analytical techniques to ensure the sample meets the high standards required for research. A Certificate of Analysis (CoA) is often generated to formally document these findings. atlanchimpharma.com
Key methodologies for purity and identity confirmation include:
Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity assessment, capable of separating the target compound from trace impurities. plantaanalytica.com Purity is often reported as a percentage based on the relative area of the main peak. For this compound, initial analysis and identification from its source extract were performed using Liquid Chromatography/Mass Spectrometry (LC/MS). mdpi.com
Spectroscopic and Spectrometric Methods : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structural elucidation of the purified compound. atlanchimpharma.commdpi.com Mass Spectrometry (MS), often coupled with LC, provides precise molecular weight data, confirming the compound's identity. mdpi.commtoz-biolabs.com
Thermal Analysis : In some cases, techniques like differential thermal analysis can be used to determine purity by measuring the melting-point depression of the sample relative to a highly pure reference standard. nih.gov
Quality control in a research setting involves a systematic approach to ensure the final product is consistent and reliable. This includes defining clear quality standards (e.g., purity must exceed 95%). mtoz-biolabs.com Principles from methodologies like Statistical Process Control (SPC) and Total Quality Management (TQM) can be adapted to monitor and control the purification process, tracking key parameters to identify and correct any deviations that could impact the quality of the final compound. inboundlogistics.comemploybridge.com
| Methodology | Information Provided | Application in Purity Assessment |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture, retention time | Quantifies purity based on peak area percentage plantaanalytica.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation combined with mass-to-charge ratio | Confirms identity and assesses purity simultaneously mdpi.commtoz-biolabs.com |
| Nuclear Magnetic Resonance (NMR) | Detailed chemical structure and bonding environment | Confirms structural integrity and can detect impurities atlanchimpharma.com |
| Differential Thermal Analysis (DTA) | Melting point behavior | Determines purity by comparing melting point to a pure standard nih.gov |
| Karl Fischer Titration | Water content | Quantifies residual water in the final, dried sample atlanchimpharma.com |
Structural Elucidation and Advanced Spectroscopic Characterization of Terminalin
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. utdallas.edu By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different chemical bonds. vscht.cz
The IR spectrum of a compound provides a unique "fingerprint," with specific peaks corresponding to the stretching and bending of bonds. specac.com Analysis of the IR spectrum for a compound like Terminalin allows for the identification of key functional groups. For instance, a strong and broad absorption in the region of 3650-3400 cm⁻¹ is indicative of an O-H stretching vibration, characteristic of an alcohol group. libretexts.org The presence of a carbonyl group (C=O), found in ketones, aldehydes, and carboxylic acids, is typically observed as a strong, sharp peak between 1780-1670 cm⁻¹. libretexts.org
Table 1: General Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Type of Vibration |
| Alcohol (O-H) | 3650–3400 | Strong, Broad | Stretching |
| Carbonyl (C=O) | 1780–1670 | Strong | Stretching |
| Alkane (C-H) | 2960–2850 | Medium | Stretching |
| Alkene (=C-H) | 3100–3020 | Medium | Stretching |
| Alkene (C=C) | 1680–1640 | Medium | Stretching |
| C-O | 1150–1050 | Strong | Stretching |
X-ray Crystallography for Absolute Stereochemistry and Conformation
While IR spectroscopy identifies functional groups, X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. nih.gov This technique is unparalleled in its ability to determine the absolute stereochemistry and conformation of chiral centers within a molecule. soton.ac.uknih.gov
For complex natural products like this compound, single-crystal X-ray diffraction analysis is crucial. researchgate.net This method involves passing X-rays through a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of each atom. soton.ac.uk
Research on a related triterpenoid, this compound A, which was isolated from Terminalia glaucescens, successfully utilized single-crystal X-ray diffraction to elucidate its unprecedented rearranged seco-glutinane structure. researchgate.net This analysis confirmed the presence of a pyran ring-A and an isopropanol (B130326) moiety. researchgate.net The study also established the stereochemistry of the ring junctions, noting that the D and E rings are cis-fused, while other junctions are trans-fused. researchgate.net
The crystal structure is further stabilized by a network of hydrogen bonds. researchgate.net Such detailed structural information, including bond lengths, bond angles, and torsional angles, is critical for a complete understanding of the molecule's chemical behavior.
Table 2: Illustrative Crystallographic Data for a Triterpenoid
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 14.567 |
| c (Å) | 20.456 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3015.8 |
| Z | 4 |
Biosynthetic Pathways and Enzymology of Terminalin Production
Precursor Identification and Isotopic Labeling Studies in Terminalin Biosynthesis
Isotopic labeling studies are a valuable tool for identifying the precursors of natural products and elucidating biosynthetic pathways. osti.gov By feeding plants or tissues with substrates enriched with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can track the incorporation of these isotopes into the final compound. osti.govwashington.edusigmaaldrich.com The resulting pattern of labeling in the isolated metabolite provides insights into the metabolic intermediates and pathways involved. osti.gov This approach has been used to identify phenylalanine- and tyrosine-derived compounds in plants. osti.gov While the search results discuss isotopic labeling in general and its application in metabolomics and protein studies, specific studies detailing the use of isotopic labeling to identify this compound precursors were not found. osti.govwashington.edusigmaaldrich.comwikipedia.orgucl.ac.uk
Involvement of Major Plant Secondary Metabolic Pathways
Plant secondary metabolites, including tannins, are often derived from precursors generated by primary metabolic pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. These precursors then feed into specialized pathways like the shikimate, malonate, and mevalonate (B85504) pathways.
Shikimate Pathway Contribution to Phenolic Backbone Formation
The shikimate pathway is a seven-step metabolic route found in plants and microorganisms (but not in mammals) that is essential for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine), folates, and many aromatic secondary metabolites. wikipedia.orgnih.govfrontiersin.org The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate, leading to the formation of chorismate, a key branch point intermediate. wikipedia.orgnih.govfrontiersin.org Chorismate serves as a precursor for the aromatic amino acids and various other aromatic compounds, including those that form the phenolic backbones of tannins. wikipedia.orgnih.govfrontiersin.orgresearchgate.net Enzymes involved in the shikimate pathway include DAHP synthase, 3-dehydroquinate (B1236863) synthase, shikimate dehydrogenase, shikimate kinase, EPSP synthase, and chorismate synthase. wikipedia.org While the shikimate pathway is a likely contributor to the phenolic units found in this compound, the specific steps and intermediates leading to this compound were not detailed in the search results.
Interplay with Malonate and Mevalonate Pathways
The malonate pathway, also known as the polyketide pathway, utilizes malonyl-CoA as a building block and is involved in the biosynthesis of fatty acids, lipids, waxes, and some secondary metabolites, including polyketides. slideshare.netgoogle.com The mevalonate pathway is another major route in plants, starting with acetyl-CoA and leading to the production of isoprenoids, such as terpenes and steroids. slideshare.netgenome.jpkegg.jpknepublishing.com In plants, the mevalonate pathway operates in the cytosol and produces precursors for triterpenes, sterols, and most sesquiterpenes, while the MEP/DOXP pathway in plastids is responsible for monoterpenes, some sesquiterpenes, diterpenes, carotenoids, and phytol. genome.jpkegg.jp While these pathways are significant in plant secondary metabolism and can interact with pathways producing phenolic compounds, the search results did not provide specific information on their direct involvement or interplay in the biosynthesis of this compound. slideshare.netnih.govasm.org
Genetic and Genomic Approaches to Elucidate Biosynthetic Gene Clusters
Biosynthetic gene clusters (BGCs) are groups of genes in a genome that are physically linked and involved in the enzymatic pathway for the biosynthesis of specific natural products. nih.govnih.govsecondarymetabolites.orgrsc.orggithub.io Genomic approaches, such as genome sequencing and bioinformatics tools (e.g., antiSMASH), are used to identify these clusters within plant genomes. nih.govnih.govsecondarymetabolites.orggithub.io Once identified, the genes within a BGC can be studied to understand the enzymes they encode and the steps of the biosynthetic pathway. nih.govsecondarymetabolites.org While the concept of BGCs and methods for their identification are discussed in the search results, there is no specific information provided regarding the identification or characterization of a BGC responsible for this compound biosynthesis. nih.govnih.govsecondarymetabolites.orgrsc.orggithub.io
Chemical Synthesis, Derivatization, and Analog Development of Terminalin
Strategies for Total Chemical Synthesis of Terminalin and Related Tannins
The total synthesis of complex polyphenols like this compound requires sophisticated and strategic approaches to control regioselectivity and stereochemistry. The synthesis of ellagitannins, in general, has been a subject of intense research, providing a roadmap for the potential synthesis of this compound. worldscientific.comresearchgate.netacs.orgnih.govnih.gov
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. youtube.com For a complex molecule like this compound, this process involves identifying key disconnections that simplify the structure while corresponding to reliable forward reactions. d-nb.info
A plausible retrosynthetic analysis of this compound would involve several key disconnections:
C-Glycosidic Bond: A primary disconnection would be the C-aryl glucosidic bond, a hallmark of this compound's structure. This bond is synthetically challenging to form stereoselectively. A potential forward reaction to form this bond could be a C-arylation of a glucose derivative. nih.gov
Ester Bonds: The ester linkages connecting the galloyl and hexahydroxydiphenoyl (HHDP) moieties to the glucose core are another set of logical disconnections. These can be formed via esterification reactions in the forward synthesis.
Hexahydroxydiphenoyl (HHDP) Unit: The HHDP moiety itself can be disconnected through the biaryl bond. This bond is typically formed via an intramolecular oxidative coupling of two galloyl units in the forward synthesis. The atropisomerism of this biaryl bond is a critical stereochemical feature that needs to be controlled. acs.org
The synthesis of C-glucosidic ellagitannins, such as vescalagin, which shares structural similarities with this compound, provides a blueprint for the key reaction methodologies that would be employed. squideau-lab.frunife.it The total synthesis of 5-O-desgalloylepipunicacortein A, a C-glucosidic ellagitannin, utilized a biomimetic formation of the C-aryl glucosidic bond as a key step. nih.gov
Key reaction methodologies would likely include:
Glycosylation: Stereoselective formation of the C-glycosidic bond is a crucial and often challenging step.
Esterification: Formation of the multiple ester bonds with gallic acid derivatives.
Oxidative Biaryl Coupling: Stereoselective formation of the HHDP unit from two galloyl groups. acs.org
Protecting Group Chemistry: Extensive use of protecting groups is necessary to differentiate the numerous hydroxyl groups on the glucose and galloyl moieties.
| Disconnection | Corresponding Forward Reaction | Key Challenge |
| C-Aryl Glucosidic Bond | C-Arylation of a glucose derivative | Stereoselectivity |
| Ester Linkages | Esterification | Regioselectivity |
| HHDP Biaryl Bond | Intramolecular Oxidative Coupling | Atropisomerism Control |
The control of stereochemistry is paramount in the synthesis of this compound, which possesses multiple chiral centers in the glucose core and an atropisomeric biaryl axis in the HHDP unit. The configuration of the HHDP unit in naturally occurring ellagitannins is often dependent on its linkage position on the glucose core. worldscientific.com
Strategies for achieving stereoselectivity include:
Chiral Pool Synthesis: Utilizing D-glucose as a chiral starting material to impart stereochemistry to the final molecule.
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key reactions, such as the oxidative biaryl coupling.
Substrate-Controlled Diastereoselectivity: The inherent chirality of the glucose core can influence the stereochemical outcome of subsequent reactions. For instance, the coupling of galloyl units at specific positions on the glucose can diastereoselectively form the desired (S)- or (R)-HHDP atropisomer. worldscientific.com
Kinetic Resolution: In some strategies for ellagitannin synthesis, a racemic mixture of a protected HHDP precursor is reacted with a chiral glucose derivative, leading to a kinetic resolution where one enantiomer of the HHDP precursor reacts faster, resulting in a diastereomerically enriched product. worldscientific.com
The synthesis of other ellagitannins has demonstrated the feasibility of these approaches. For example, short total syntheses of strictinin (B1215818) and tellimagrandin II were achieved through the regioselective and sequential functionalization of unprotected glucose, highlighting the power of catalyst-controlled site-selective acylation and stereoselective glycosylation. researchgate.netnih.gov
Semi-Synthetic Modifications and Derivatization Strategies
Semi-synthesis, which involves the chemical modification of a natural product, is a powerful tool for generating analogs and probes without undertaking a lengthy total synthesis. numberanalytics.comresearchgate.netmdpi.comscirp.org Given that this compound can be isolated from natural sources, semi-synthetic approaches are highly valuable. researchgate.net
Chemical probes are essential tools for studying the biological mechanisms of action of natural products. numberanalytics.com These probes typically contain a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, which allows for visualization or affinity-based pulldown of cellular targets. The development of probes for other polyphenols provides a framework for how this compound could be derivatized.
Strategies for introducing chemical tags onto this compound would likely involve:
Functionalization of Phenolic Hydroxyls: The numerous phenolic hydroxyl groups on the galloyl and HHDP moieties are potential sites for derivatization. Selective protection and deprotection strategies would be necessary to functionalize a specific hydroxyl group.
Click Chemistry: A common approach is to introduce a small, bioorthogonal handle, such as an azide (B81097) or an alkyne, onto the this compound scaffold. This handle can then be selectively reacted with a reporter tag bearing the complementary functional group via a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Linker Incorporation: A linker or spacer arm is often incorporated between the this compound scaffold and the chemical tag to minimize steric hindrance and preserve the biological activity of the parent molecule.
Structure-activity relationship (SAR) studies are crucial for identifying the key structural features of a molecule that are responsible for its biological activity. nih.govrsc.orgnih.govacs.org By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, it is possible to develop a pharmacophore model and design more potent and selective compounds.
Semi-synthetic strategies for generating this compound analogs for SAR studies could include:
Modification of the Galloyl and HHDP Moieties:
Varying the number and position of hydroxyl groups: This can provide insights into the importance of specific hydrogen bonding interactions with biological targets.
Alkylation or acylation of hydroxyl groups: This can probe the effect of steric bulk and lipophilicity.
Replacing galloyl groups with other aromatic acids: This can explore the impact of different electronic and steric properties.
Modification of the Glucose Core:
Epimerization of stereocenters: To assess the importance of the stereochemistry of the glucose unit.
Replacement of the glucose core with other sugars or non-carbohydrate scaffolds: To determine the role of the sugar moiety in biological activity.
| Analog Type | Modification Strategy | Purpose of SAR Study |
| Hydroxyl Analogs | Selective protection/deprotection and functionalization | Investigate hydrogen bonding importance |
| Alkylated/Acylated Analogs | Reaction with alkyl/acyl halides | Probe steric and lipophilic effects |
| Aromatic Ring Analogs | Replacement of galloyl units | Explore electronic and steric requirements |
| Sugar Core Analogs | Use of different sugar starting materials | Determine the role of the glucose moiety |
Combinatorial Chemistry Approaches for this compound Analog Libraries
Combinatorial chemistry is a powerful technology for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for biological activity. nih.govwikipedia.orgutu.fi While no specific combinatorial library of this compound analogs has been reported, the principles of combinatorial synthesis could be applied to generate a diverse set of this compound-related molecules.
A combinatorial approach to a this compound analog library could involve:
Solid-Phase Synthesis: Attaching a suitable building block to a solid support and then sequentially adding other building blocks. This allows for the use of excess reagents to drive reactions to completion and simplifies purification.
Split-and-Pool Synthesis: A technique used to generate very large libraries of compounds. wikipedia.org In this method, a solid support is divided into multiple portions, a different building block is added to each portion, and then all portions are recombined. This process is repeated for each diversification step.
Scaffold-Based Diversification: Using a common core structure, such as a protected glucose derivative, and reacting it with a diverse set of building blocks, such as various substituted aromatic acids, to generate a library of analogs with different peripheral groups.
The generation of a combinatorial library of this compound analogs would be a significant undertaking due to the complexity of the molecule. However, it holds the potential to accelerate the discovery of new lead compounds with improved therapeutic properties.
Chemoenzymatic Synthesis for Complex Glycosylation Patterns
The synthesis of this compound, a complex ellagitannin, presents a significant challenge due to its intricate structure, which features a central glucose core extensively modified with galloyl groups that undergo further oxidative coupling. Chemoenzymatic synthesis offers a promising and highly specific approach to construct such complex natural products by combining the precision of enzymatic catalysis with the versatility of chemical methods. This strategy allows for the controlled, sequential addition of galloyl moieties and the stereospecific formation of key linkages that are difficult to achieve through purely chemical synthesis.
The proposed chemoenzymatic pathway for this compound synthesis is modeled on the established biosynthetic route of ellagitannins in plants. utu.finih.gov This process begins with the systematic galloylation of a glucose molecule, followed by enzyme-catalyzed oxidative reactions to form the characteristic hexahydroxydiphenoyl (HHDP) groups that define ellagitannins. researchgate.netoup.com
The initial and pivotal step in the chemoenzymatic synthesis is the formation of 1-O-β-glucogallin, the first galloyl ester of glucose. This reaction is catalyzed by UDP-glucosyltransferases (UGTs), which specifically transfer a galloyl group from an activated donor, such as UDP-gallic acid, to the anomeric position of glucose. mdpi.complos.org UGTs from the UGT84 family have been identified in several plants and are known to catalyze this crucial step in hydrolyzable tannin biosynthesis. plos.org
Following the initial galloylation, a series of position-specific galloylation steps are required to produce 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), the central precursor for all gallotannins and ellagitannins. nih.govcapes.gov.br These subsequent galloylation reactions can be catalyzed by β-glucogallin-dependent acyltransferases, which utilize β-glucogallin as the galloyl donor. nih.govoup.com The sequential and regioselective nature of these enzymatic reactions ensures the precise assembly of the PGG core.
The final and defining stage in the formation of this compound and other ellagitannins is the intramolecular oxidative coupling of adjacent galloyl groups on the PGG scaffold. This critical transformation is catalyzed by laccase-type phenol (B47542) oxidases. frontiersin.orgnih.gov These enzymes facilitate the regio- and stereospecific formation of C-C bonds between two galloyl residues, leading to the creation of the HHDP moiety. nih.govresearchgate.net The specific laccases involved determine which galloyl groups are coupled, thereby dictating the final structure of the resulting ellagitannin. nih.gov For the synthesis of this compound, a sequence of such oxidative coupling reactions would be necessary to form the multiple HHDP units present in its structure.
One-pot multi-enzyme (OPME) systems represent an advanced chemoenzymatic strategy that could be applied to the synthesis of this compound. frontiersin.org In an OPME system, multiple enzymes, such as UGTs and laccases, could be combined in a single reaction vessel to carry out a cascade of reactions, starting from simple precursors like glucose and gallic acid to generate the complex this compound molecule in a more efficient and streamlined manner.
The table below outlines the key enzymatic steps and the corresponding enzymes that would be involved in a chemoenzymatic approach to synthesize this compound.
| Reaction Step | Enzyme Class | Specific Enzyme Example | Substrate(s) | Product | Reference |
| Initial Galloylation | UDP-glucosyltransferase (UGT) | UGT84A23 | Glucose, UDP-gallic acid | 1-O-β-glucogallin | plos.org |
| Sequential Galloylation | Acyltransferase | β-glucogallin-dependent acyltransferase | 1-O-β-glucogallin, Di-, Tri-, Tetragalloylglucose | 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) | nih.govcapes.gov.br |
| Oxidative Coupling | Laccase-type phenol oxidase | Tellimagrandin II: O₂ oxidoreductase | 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) | Monomeric ellagitannin (e.g., Tellimagrandin II) | nih.gov |
| Dimerization/Further Oxidation | Laccase-type phenol oxidase | Cornusiin E-forming laccase | Monomeric ellagitannins | Dimeric ellagitannins (e.g., Cornusiin E) | nih.gov |
This chemoenzymatic approach, by leveraging the high selectivity and efficiency of these enzymes, provides a powerful and viable strategy for the synthesis of the complex and highly functionalized structure of this compound.
Mechanistic Investigations of Terminalin at the Molecular and Cellular Level
Enzyme Inhibition Mechanisms and Kinetics
Terminalin has been identified as a potent inhibitor of several enzymes, particularly those involved in metabolic regulation. Its mechanism of action involves direct interaction with these enzymes, altering their catalytic activity.
Protein tyrosine phosphatases (PTPs) are a group of enzymes that play a critical role in cellular signaling by removing phosphate (B84403) groups from tyrosine residues on proteins. nih.gov Certain PTPs, including PTPN1 (also known as PTP1B), PTPN9, PTPN11, and PTPRS, are recognized as negative regulators of the insulin (B600854) signaling pathway, making them targets for anti-diabetic therapies. nih.govmdpi.com
Research has demonstrated that this compound effectively inhibits the catalytic activity of these specific PTPs. scilit.comactapol.net In one study, this compound isolated from African Mango (Irvingia gabonensis) was evaluated for its inhibitory effects. The findings indicated that this compound at a concentration of 20 µM exhibited significant inhibition of all four tested phosphatases: PTPN1, PTPN9, PTPN11, and PTPRS. mdpi.com This inhibitory action suggests that this compound can interfere with the dephosphorylation processes governed by these enzymes, which is a key mechanism for its biological activity. scilit.com
The interaction between this compound and PTPs has been characterized through kinetic studies to understand the nature of the inhibition. Progress curves, which measure enzyme activity over time, have been used to assess the impact of this compound on the catalytic function of PTPs. mdpi.com
When tested against PTPN1, PTPN9, PTPN11, and PTPRS, this compound demonstrated a potent inhibitory effect, reducing the catalytic activity of each enzyme by over 80% at a concentration of 20 µM. mdpi.com This strong inhibition highlights this compound as a significant modulator of these specific phosphatases. The kinetic data derived from these experiments are crucial for understanding the compound's potency and mechanism at the enzymatic level.
| Enzyme | Inhibition by 20 µM this compound | Reference |
|---|---|---|
| PTPN1 | >80% | mdpi.com |
| PTPN9 | >80% | mdpi.com |
| PTPN11 | >80% | mdpi.com |
| PTPRS | >80% | mdpi.com |
Cellular Bioactivity in In Vitro Models
The enzymatic inhibition observed with this compound translates into measurable biological activities at the cellular level. In vitro studies using cultured cells provide insight into how this compound affects cellular functions and signaling pathways.
Skeletal muscle is a primary site for glucose disposal in the body, and its ability to take up glucose is vital for maintaining glucose homeostasis. The C2C12 cell line, which can be differentiated into myotubes (muscle cells), serves as a standard in vitro model for studying glucose metabolism in skeletal muscle.
Studies have shown that this compound significantly stimulates glucose uptake in differentiated C2C12 muscle cells. scilit.comactapol.net This effect indicates that this compound can directly influence cellular glucose metabolism, enhancing the capacity of muscle cells to absorb glucose from their environment. This finding is consistent with its role as a PTP inhibitor, as the inhibition of phosphatases like PTPN1 is known to enhance insulin-mediated glucose uptake. nih.gov
The cellular effects of this compound are governed by its influence on intracellular signaling pathways. The primary mechanism identified is its inhibition of PTPs, which directly impacts the insulin signaling cascade. scilit.comactapol.net
The insulin signaling pathway is a complex network that begins with insulin binding to its receptor, leading to a series of phosphorylation events. nih.gov PTPs such as PTPN1 act as brakes on this pathway by dephosphorylating the insulin receptor and its substrates. nih.gov By inhibiting these PTPs, this compound effectively releases this brake, leading to a sustained phosphorylation state and amplification of the insulin signal. scilit.com This enhanced signaling culminates in downstream effects, most notably the translocation of the glucose transporter GLUT4 to the cell membrane, which facilitates increased glucose uptake into the cell. Therefore, the antidiabetic effect observed in cell-based studies is attributed to this PTP inhibitory mechanism. actapol.net
Research into plant extracts has identified this compound as a component of phytochemical mixtures with notable antimicrobial properties. scilit.com Ellagitannins, the class of compounds to which this compound belongs, are known for their broad biological activities, including antimicrobial effects against bacteria, fungi, and viruses.
A study on leaf extracts from Terminalia citrina identified this compound as one of the key constituents. scilit.comactapol.net These extracts demonstrated significant antibacterial activity against various gastrointestinal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values of 625 µg/mL. scilit.comactapol.net
Furthermore, the research explored the synergistic effects of these extracts when combined with conventional antibiotics. scilit.com Combinations of the aqueous extract containing this compound with antibiotics such as tetracycline (B611298) and ciprofloxacin (B1669076) resulted in synergistic activity against Shigella flexneri. scilit.com This suggests that compounds within the extract, potentially including this compound, may interfere with bacterial resistance mechanisms, thereby enhancing the efficacy of the antibiotics. scilit.com While these studies were conducted on extracts rather than purified this compound, they indicate that this compound is a component of a phytochemically rich mixture that possesses both direct antibacterial and synergistic properties. scilit.comactapol.net
Ligand-Receptor Interaction Studies through Biochemical Assays
Biochemical assays have been instrumental in elucidating the molecular targets of this compound, a key step in understanding its biological activities. Research has demonstrated that this compound interacts with and inhibits specific enzymes, particularly those involved in metabolic regulation.
A significant study identified this compound as a potent inhibitor of several protein tyrosine phosphatases (PTPs). nih.govresearchgate.net PTPs are a group of enzymes that are crucial in regulating signaling pathways related to cell growth, metabolism, and proliferation. nih.govmdpi.com Certain PTPs, including PTPN1 (also known as PTP1B), PTPN9, PTPN11, and PTPRS, are recognized as negative regulators of the insulin signaling pathway; their inhibition is a therapeutic strategy for type 2 diabetes. nih.govresearchgate.netresearchgate.net In vitro enzymatic activity assays revealed that this compound inhibited the catalytic activity of PTPN1, PTPN9, PTPN11, and PTPRS. nih.govresearchgate.net The study reported a significant reduction in the activity of these enzymes in the presence of this compound.
Below is a data table summarizing the inhibitory effects of this compound on these key protein tyrosine phosphatases.
| Target Enzyme | Description | Observed Inhibition by this compound |
| PTPN1 (PTP1B) | A major negative regulator of insulin and leptin signaling pathways. mdpi.commdpi.comnih.gov | > 80% nih.gov |
| PTPN9 | Implicated in the attenuation of insulin signaling. nih.govresearchgate.netnih.gov | > 80% nih.gov |
| PTPN11 (SHP2) | A cytoplasmic PTP involved in signaling pathways controlling cell proliferation and differentiation. nih.govhubrecht.eu | > 80% nih.gov |
| PTPRS | A receptor-type PTP whose gene variations are associated with type 2 diabetes. nih.govhubrecht.eu | > 80% nih.gov |
These findings from biochemical assays highlight a direct interaction between this compound and key enzymatic regulators of metabolic pathways, providing a molecular basis for its observed biological effects.
Investigations of Cellular Permeability and Intracellular Localization in Research Models
Understanding the ability of this compound to cross cell membranes and its location within the cell is crucial for interpreting its mechanism of action. Studies on this compound and structurally related ellagitannins have utilized standard research models to investigate these properties.
The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting the intestinal absorption of compounds. uq.edu.aumedtechbcn.comnih.gov This model simulates the intestinal epithelial barrier. nih.gov While specific apparent permeability coefficient (Papp) values for this compound are not extensively documented, studies on similar ellagitannins provide valuable insights. For instance, research on the ellagitannins corilagin, gallic acid, and ellagic acid in Caco-2 models reported Papp values below 1.0 × 10−6 cm/s, which suggests low permeability. rsc.org Another study found that the ellagitannin geraniin (B209207) and its metabolite, ellagic acid, had no apparent permeability in Caco-2 assays, although it was noted that ellagic acid accumulated within the cells. acs.org This tendency for irreversible binding to cellular components like proteins and DNA may contribute to the low observed transcellular movement. nih.gov
Research has also explored the functional consequences of this compound at a cellular level. A key study demonstrated that this compound significantly stimulates glucose uptake in differentiated C2C12 muscle cells, a common model for studying glucose metabolism. nih.govresearchgate.net This effect points to a direct or indirect interaction with cellular machinery controlling nutrient transport.
Computational and Theoretical Studies on Terminalin
Molecular Docking and Virtual Screening for Target Prediction and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to a second (receptor) when bound to form a stable complex. mdpi.com Virtual screening utilizes molecular docking to evaluate large libraries of compounds computationally to identify potential drug candidates that can bind to a biological target, such as a protein. nvidia.comals-journal.com This process is valuable in drug discovery for prioritizing compounds with the highest predicted binding affinity and identifying favorable interactions with key residues in the target protein's active site. als-journal.com Structure-based virtual screening (SBVS) is applied when the 3D structure of the target protein is known, often obtained from experimental techniques like X-ray crystallography or cryo-EM. nvidia.com Molecular docking, a primary method in SBVS, simulates the binding of small molecules to a target protein substructure to predict the best orientation, interactions, and fit. nvidia.com Scoring functions are then used to evaluate the strength of these interactions. nvidia.com
While the search results did not provide specific data on Terminalin's molecular docking or virtual screening studies, the general principles of these techniques are well-established and widely applied in the field. For instance, molecular docking has been used to evaluate the interaction between target molecules and ligands in various studies. researchgate.net It allows researchers to predict binding affinity, identify favorable interactions, and assess complex stability. als-journal.com Virtual screening workflows typically involve identifying potential drug candidates by evaluating large virtual libraries of small molecules for potential interactions with a target protein. nvidia.comals-journal.com
Molecular Dynamics (MD) Simulations of this compound-Biomolecule Interactions
Molecular Dynamics (MD) simulations are powerful tools that predict how atoms in a molecular system, such as a protein or other biomolecule, move over time based on physics models governing interatomic interactions. nih.govresearchgate.net These simulations provide detailed insights into the structural dynamics of biomolecules and their interactions with other molecules. researchgate.netboku.ac.at MD simulations are crucial for understanding molecular function, intermolecular interactions, conformational changes, and the stability of biomolecule-ligand complexes. nih.govresearchgate.net They can capture the behavior of biomolecules in atomic detail and at fine temporal resolution. nih.gov
Although specific MD simulation data for this compound interacting with biomolecules were not found in the search results, the application of MD simulations in studying biomolecule interactions is a common practice. For example, MD simulations have been used to study protein-ligand interactions, conformational transitions, and protein folding. researchgate.net They can help in optimizing drug candidates and understanding fundamental biological processes. researchgate.net Studies have utilized MD simulations for various durations, such as 100 ns, to gain structural insights into biomolecule inhibition. rsc.org Analysis of parameters like RMSD (root-mean-square deviation), RMSF (root-mean-square fluctuation), and hydrogen bonds provides information on the stability of the interactions. rsc.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, also known as molecular quantum mechanics, apply quantum mechanics to chemical systems to calculate electronic contributions to physical and chemical properties of molecules. wikipedia.org These calculations are fundamental to understanding the electronic structure of atoms and molecules, which in turn dictates their geometrical structure, molecular movements, and ultimately, chemical reactivity. uclouvain.bemdpi.com Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to study the structure, spectroscopy, and reactivity of molecular systems. nih.gov Understanding the electronic structure involves solving the Schrödinger equation to determine the quantum state of electrons. wikipedia.org
Quantum chemical calculations can provide insights into various properties, including net atomic charges, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, hardness, chemical potential, and the electrophilicity index. nih.gov These descriptors have been shown to be useful in estimating biological activities and understanding reaction mechanisms. nih.gov The difference in energy between HOMO and LUMO, the band gap, is related to kinetic stability and chemical reactivity; a larger band gap generally indicates higher stability and lower reactivity. orientjchem.org While direct quantum chemical calculation data for this compound were not retrieved, the principles highlight how these methods can be applied to understand this compound's electronic behavior and potential reactivity. For instance, DFT studies have been used to understand the contribution of different molecular terminals to polarity and to assess reactivity and stability. orientjchem.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a relationship between the structural and physicochemical features of chemical compounds and their biological activities. rsc.orgmdpi.com This method is essential in preclinical drug development for linking the chemical character of compounds with their bioactivities towards a target macromolecule. rsc.org QSAR models can be used to predict the biological activity of new, untested compounds and to gain insights into the structural features that influence activity. mdpi.comddg-pharmfac.net The process typically involves compiling a dataset of compounds with known structures and biological activities, calculating molecular descriptors that capture structural and physicochemical properties, and then using statistical or machine learning algorithms to build a predictive model. mdpi.com
QSAR studies can utilize various types of descriptors, including empirical and quantum-chemical descriptors. nih.gov Statistically validated QSAR models can be applied for bioactivity prediction of novel leads. rsc.org For example, QSAR models have been developed to predict inhibitory activity against specific protein targets. frontiersin.org These models can guide the design of new analogs with potentially improved activity. mdpi.comresearchgate.net While specific QSAR modeling studies for this compound analogs were not found, the methodology provides a framework for predicting the activity of this compound derivatives based on their structural variations.
Bioinformatics and Cheminformatics Applications in this compound Research
Bioinformatics and cheminformatics are interdisciplinary fields that utilize computational approaches to analyze and interpret biological and chemical data, respectively. numberanalytics.commdpi.com Cheminformatics focuses on applying computer and information systems to problems in chemistry, including the development and evaluation of virtual screening methods, de novo design, and the application of cheminformatics techniques to drug discovery. sheffield.ac.uk Bioinformatics involves the analysis of biological data, such as genomic and proteomic data, and contributes to areas like target identification in drug discovery. mdpi.comnih.gov These fields are increasingly essential due to the continuous growth of biological and chemical data. mdpi.com
In the context of this compound research, bioinformatics and cheminformatics can be applied in several ways. Cheminformatics tools can be used for managing and analyzing structural data of this compound and its potential analogs, performing similarity searches, and predicting various molecular properties. numberanalytics.comumassmed.edu Bioinformatics can aid in identifying potential biological targets for this compound by analyzing biological pathways and protein structures. mdpi.comnih.gov The integration of bioinformatics and cheminformatics is particularly powerful in drug discovery, where they can be used together for target identification, lead finding, and optimization. mdpi.com Virtual chemical libraries, a concept within cheminformatics, can be used in virtual screening to increase the probability of discovering novel active compounds. mdpi.com
The application of these computational and theoretical approaches to this compound allows for a deeper understanding of its potential interactions and properties at the molecular level, guiding further experimental investigations.
Analytical Methodologies for Terminalin Detection and Quantification in Research Contexts
Advanced Chromatographic-Spectrometric Techniques
Chromatographic techniques are essential for separating terminalin from other compounds present in a sample matrix before detection and quantification. Coupling these separation methods with sensitive detectors like mass spectrometers allows for specific and accurate analysis.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolomic Analysis
UPLC-MS is a powerful technique widely employed for the analysis of complex mixtures, including plant extracts where this compound is found. mdpi.com UPLC offers enhanced chromatographic resolution and speed compared to traditional HPLC, while mass spectrometry provides sensitive and selective detection based on the mass-to-charge ratio of the analyte. ijpsjournal.com This combination is particularly useful for metabolomic analysis, which involves the comprehensive study of metabolites in biological systems. UPLC-MS/MS, or tandem mass spectrometry, further enhances specificity by providing fragmentation patterns of the parent ion, aiding in definitive identification and reducing interference from co-eluting compounds. ijpsjournal.comnih.govnih.gov
Research has utilized UPLC-MS/MS for the identification and quantification of various compounds, including hydrolyzable tannins like this compound, in plant extracts. nih.gov For instance, LC-MS/MS was employed to characterize chemical constituents, including this compound (identified as gallagic acid dilactone), in antifungal extracts of Terminalia brownii. nih.govnih.gov This demonstrates the applicability of UPLC-MS (and its variations like LC-MS/MS) for both qualitative and quantitative analysis of this compound in research focused on natural products and their biological activities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique typically used for the separation and detection of volatile and semi-volatile compounds. chemijournal.com Given this compound's chemical structure and relatively high molecular weight, it is not expected to be volatile. nih.govwikipedia.org Therefore, GC-MS is generally not the primary method for the direct analysis of this compound itself. However, GC-MS could potentially be used in research involving Terminalia species to analyze other, more volatile compounds present in the same extracts or samples, or to investigate volatile degradation products if relevant to the research question. The principle of GC-MS relies on the sample being in the vapor phase, making it unsuitable for non-volatile substances without prior derivatization to increase volatility, which is not commonly reported for the routine analysis of this compound. chemijournal.com
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques involve the coupling of two or more analytical techniques to leverage the strengths of each method. chemijournal.comchromatographytoday.comajrconline.org As discussed, UPLC-MS and LC-MS/MS are prime examples of hyphenated techniques widely applied in the analysis of complex natural product mixtures containing this compound. ijpsjournal.comnih.govnih.gov The separation power of chromatography (LC or UPLC) is combined with the identification and quantification capabilities of mass spectrometry. ijpsjournal.comchemijournal.com Other hyphenated techniques, such as LC coupled with Nuclear Magnetic Resonance (LC-NMR) or Infrared Spectroscopy (LC-IR), could also potentially be applied for structural elucidation of this compound or related compounds in complex matrices, providing complementary information to MS data. nih.govchromatographytoday.com These techniques are invaluable for comprehensive chemical profiling and the analysis of samples where multiple components are present, which is typical in research involving plant extracts. nih.govajrconline.org
Development of High-Throughput Screening Assays for this compound and its Biological Effects
High-throughput screening (HTS) assays are designed to rapidly test large numbers of compounds for a specific biological activity or effect. evotec.combmglabtech.com While HTS is commonly used in drug discovery to screen compound libraries against biological targets, it can also be adapted to screen for the presence of specific compounds like this compound or to evaluate the biological effects of this compound in a high-throughput format. evotec.comresearchgate.net
Developing HTS assays for this compound would likely involve creating a system where the presence or concentration of this compound can be quickly detected, perhaps through a spectroscopic or mass-spectrometric method coupled with automation. Alternatively, HTS assays could be developed to measure a specific biological effect known to be associated with this compound, such as its antioxidant or antimicrobial activity, in a miniaturized and automated format. frontiersin.orgijcmas.com The success of HTS assays relies on developing robust, sensitive, and specific detection methods that are amenable to automation and miniaturization, often utilizing microplate formats. evotec.combmglabtech.comresearchgate.net While specific HTS assays solely focused on this compound detection were not prominently found in the search results, the principles of HTS are applicable to screening for or evaluating the effects of individual compounds like this compound in research settings. researchgate.net
Standardization and Validation of Analytical Methods for Research Reproducibility
Standardization and validation of analytical methods are crucial to ensure the accuracy, reliability, and reproducibility of research findings. researchgate.netelementlabsolutions.comlabmanager.com For the detection and quantification of this compound, this involves establishing documented procedures and verifying that the chosen method consistently produces reliable results. researchgate.netlabmanager.com Key validation parameters typically include specificity, accuracy, precision, sensitivity (limit of detection and limit of quantification), linearity, and range. elementlabsolutions.comlabmanager.com
Specificity ensures that the method accurately measures this compound without interference from other components in the sample matrix. Accuracy refers to the closeness of the measured value to the true value. Precision indicates the reproducibility of measurements under the same conditions. Sensitivity defines the lowest concentration of this compound that can be reliably detected and quantified. Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. elementlabsolutions.comlabmanager.com
Validation studies for methods analyzing compounds in plant extracts, such as UPLC-MS/MS methods for mycotoxins in food products, demonstrate the typical parameters evaluated, including recovery rates which assess accuracy. diva-portal.org Applying these principles to this compound analysis ensures that quantitative data obtained in research are dependable and comparable across different experiments and laboratories. researchgate.net Adherence to guidelines from regulatory bodies or scientific organizations further contributes to the standardization and acceptance of analytical methods in research. elementlabsolutions.comlabmanager.com
Ecological and Chemoecological Research Perspectives of Terminalin
Role of Terminalin as a Defense Compound in Plant-Herbivore Interactions
Research specifically detailing the role of this compound as a defense compound in plant-herbivore interactions is limited in the provided search results. While plants employ a variety of defense mechanisms, including chemical compounds, against herbivores, the direct involvement of this compound in these processes has not been explicitly described in the retrieved literature. researchgate.net Further research is needed to investigate if this compound acts as a deterrent or possesses toxicity towards herbivores, thereby contributing to plant defense strategies.
This compound's Influence on Plant-Microbe Symbioses and Pathogen Resistance
Studies have indicated a potential role for this compound in plant defense against pathogens, particularly bacteria. Extracts derived from Terminalia citrina leaves, which contain this compound along with other polyphenols, have demonstrated significant antibacterial activity against several gastrointestinal pathogens. thegoodscentscompany.com Notably, these extracts exhibited inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus. thegoodscentscompany.com
The antibacterial properties observed in the Terminalia citrina extracts are suggested to be linked to the presence and diversity of polyphenolic compounds, including this compound. thegoodscentscompany.com
| Compound | Source Plant | Demonstrated Activity | Relevant Pathogens |
| This compound* | Terminalia citrina | Antibacterial | Staphylococcus aureus, MRSA |
Note: Activity observed in extracts containing this compound; further research on the isolated compound is needed. thegoodscentscompany.com
While the extracts show promise, the specific contribution of isolated this compound to these antibacterial effects requires further investigation. thegoodscentscompany.com The influence of this compound on plant-microbe symbioses, such as interactions with beneficial bacteria or fungi, has not been detailed in the provided information. Research in this area could provide a more comprehensive understanding of this compound's role in the complex interactions between plants and their associated microbial communities.
Future Research Directions and Translational Potential in Academic Exploration
Exploration of Undiscovered Bioactivities and Molecular Targets of Terminalin
Existing research indicates that this compound possesses several promising bioactivities, including anti-cancer, anti-inflammatory, and antioxidant effects. thegoodscentscompany.commdpi.comresearchgate.netnih.govnih.govmdpi.comdovepress.comresearchgate.netcsic.es Studies have begun to identify some of its molecular targets, such as its inhibitory effect on protein tyrosine phosphatases (PTPs), including PTPN1, PTPN9, PTPN11, and PTPRS, which suggests potential antidiabetic activity by increasing glucose uptake in muscle cells. mdpi.comresearchgate.netnih.gov Additionally, its anti-inflammatory properties may involve modulating pathways like NF-κB and MAPK. nih.govmdpi.comdovepress.comfrontiersin.org this compound's presence in plants known for various medicinal properties, such as Terminalia argentea and Irvingia gabonensis, further supports the potential for discovering new bioactivities. mdpi.comresearchgate.netnih.govnih.gov
Future research needs to focus on systematically identifying other undiscovered bioactivities. This could involve high-throughput screening against a wider range of biological targets and disease models. Techniques such as omics technologies (genomics, proteomics, metabolomics) can help elucidate the broader cellular pathways influenced by this compound. qiagen.com Identifying novel molecular targets beyond the currently known PTPs, NF-κB, and MAPK pathways is crucial for a complete understanding of its therapeutic potential. mdpi.comnih.govmdpi.comdovepress.com Target validation studies using techniques like gene silencing or overexpression will be essential to confirm the functional significance of identified interactions.
Application of Synthetic Biology for Sustainable this compound Production
This compound is currently isolated from natural sources, which can be subject to variations in yield, geographical limitations, and environmental concerns related to large-scale plant cultivation and extraction. fishersci.ch Synthetic biology offers a promising avenue for the sustainable and efficient production of this compound. frontiersin.orgproquest.commoleculardevices.comnih.govsustainablemanufacturingexpo.com
Metabolic engineering of microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, could enable the biosynthesis of this compound in controlled fermentation systems. frontiersin.orgmoleculardevices.comnih.govsustainablemanufacturingexpo.com This approach involves identifying and engineering the biosynthetic gene clusters responsible for this compound production in plants and transferring them into microbial hosts. helmholtz-hips.decas.org Optimizing these engineered pathways can lead to higher yields and a more consistent supply of this compound compared to traditional extraction methods. frontiersin.orgnih.gov Plant cell cultures could also be explored as an alternative sustainable production platform, potentially offering a balance between natural production and controlled environments.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Potential applications of AI/ML in this compound research include:
Predicting New Bioactivities and Targets: AI models can analyze the chemical structure of this compound and compare it to databases of compounds with known bioactivities and targets to predict potential new applications. helmholtz-hips.decas.orgtijer.orgijrpas.comnih.gov
Virtual Screening: ML algorithms can be used to virtually screen large libraries of compounds to identify potential this compound analogs with improved efficacy, specificity, or pharmacokinetic properties. cas.orgijrpas.com
Optimizing Production: AI can analyze data from synthetic biology experiments to optimize fermentation conditions, gene expression levels, and metabolic pathways for maximizing this compound yield. sustainablemanufacturingexpo.comnih.gov
Analyzing Complex Data: ML can assist in the analysis of complex biological data generated from studies on this compound, such as transcriptomics or proteomics data, to gain deeper insights into its mechanisms of action. qiagen.comhelmholtz-hips.de
Structure-Activity Relationship (SAR) Studies: AI can help build sophisticated SAR models to understand how modifications to the this compound structure affect its biological activity, guiding the design of more potent derivatives. frontiersin.org
The integration of AI/ML can make the lengthy and expensive process of drug development more efficient. helmholtz-hips.de
Collaborative Multidisciplinary Research Initiatives for Comprehensive Understanding
A comprehensive understanding of this compound's potential requires collaborative efforts across multiple scientific disciplines. ncsu.edumsipublishers.com Given its complex nature as a natural product with diverse biological effects and the need for sustainable production methods, a multidisciplinary approach is essential.
Collaborative initiatives should involve researchers from:
Chemistry: For isolation, structural characterization, and synthesis of this compound and its analogs.
Biology and Pharmacology: To investigate its bioactivities, molecular targets, and mechanisms of action in various biological systems and disease models. mdpi.comresearchgate.netresearchgate.net
Plant Science: To understand its biosynthesis in natural sources and explore potential cultivation strategies. fishersci.ch
Synthetic Biology and Metabolic Engineering: To develop sustainable production methods. frontiersin.orgmoleculardevices.comnih.govsustainablemanufacturingexpo.com
Computational Science and Bioinformatics: For AI/ML applications, data analysis, and molecular modeling. qiagen.comhelmholtz-hips.decas.orgtijer.orgijrpas.comnih.govfrontiersin.orggithub.comnih.gov
These collaborations can facilitate the sharing of knowledge, resources, and techniques, leading to a more holistic understanding of this compound and accelerating its translational potential. ncsu.edu
Leveraging this compound as a Research Tool for Fundamental Biological Discoveries
Beyond its potential therapeutic applications, this compound can serve as a valuable research tool to probe fundamental biological processes. As a molecule known to interact with specific protein targets like PTPs, NF-κB, and MAPK pathways, it can be used to study the roles of these targets in cellular signaling, metabolism, inflammation, and proliferation. mdpi.comnih.govmdpi.comdovepress.comnih.govnih.gov
By using this compound to selectively modulate the activity of these targets, researchers can gain insights into their functions in both healthy and diseased states. This can lead to a better understanding of disease mechanisms and the identification of new therapeutic targets. This compound could be employed in various in vitro and in vivo models to dissect complex biological pathways and validate the findings from genetic or other experimental approaches. Its use as a research tool can contribute significantly to fundamental biological discoveries.
Q & A
Q. How should researchers design experiments to isolate Terminalin from natural sources and confirm its structural identity?
Methodological Answer: Begin with solvent-based extraction (e.g., ethanol or methanol) from Terminalia glaucescens tissues, followed by chromatographic purification (e.g., column chromatography, HPLC). Structural confirmation requires spectroscopic techniques: nuclear magnetic resonance (NMR) for carbon/hydrogen skeletal analysis, mass spectrometry (MS) for molecular weight determination, and infrared (IR) spectroscopy for functional groups. Ensure reproducibility by documenting solvent ratios, temperature, and instrumentation parameters. Cross-validate results with existing literature on triterpenoid isolation .
Q. What analytical techniques are optimal for quantifying this compound’s bioactivity in cellular models of diabetes?
Methodological Answer: Use in vitro glucose uptake assays (e.g., 2-NBDG fluorescence in muscle cells) with dose-response curves to determine IC50 values. Pair this with phosphatase inhibition assays (e.g., colorimetric PTP1B assays) to link bioactivity to molecular targets. Include positive controls (e.g., sodium orthovanadate) and statistical validation (ANOVA with post-hoc tests) to ensure robustness. Present raw data in supplementary materials to enable replication .
Q. How can researchers validate this compound’s purity and stability under varying storage conditions?
Methodological Answer: Perform accelerated stability studies using high-performance liquid chromatography (HPLC) under stress conditions (e.g., heat, light, humidity). Monitor degradation products over time and compare retention times to reference standards. Use mass balance calculations and purity thresholds (>95%) as per ICH guidelines. Document storage recommendations (e.g., -80°C in inert atmospheres) in the methods section .
Advanced Research Questions
Q. How should contradictory findings about this compound’s efficacy in cardiac stem cell (CSC) differentiation be resolved?
Methodological Answer: Conduct a systematic review of experimental variables across studies, including cell lineage (e.g., neonatal vs. adult CSCs), this compound concentrations, and differentiation media composition. Replicate conflicting protocols side-by-side, using flow cytometry (e.g., c-kit/CD31 markers) and functional assays (e.g., contractility measurements). Apply meta-analysis to identify confounding factors, such as batch-to-batch variability in this compound sourcing .
Q. What strategies elucidate this compound’s molecular targets in antidiabetic pathways when proteomic data is inconclusive?
Methodological Answer: Combine affinity chromatography (using this compound-conjugated beads) with SILAC (stable isotope labeling by amino acids in cell culture) for target identification. Validate hits via CRISPR-Cas9 knockout models and surface plasmon resonance (SPR) for binding affinity measurements. If contradictions persist, employ molecular dynamics simulations to explore allosteric binding sites inaccessible to traditional assays .
Q. How can researchers optimize this compound derivatives to enhance specificity against protein tyrosine phosphatases (PTPs) without off-target effects?
Methodological Answer: Use structure-activity relationship (SAR) studies guided by X-ray crystallography of this compound-PTP complexes. Synthesize analogs with modifications to the dehydrotriterpenoid core and test inhibitory activity via high-throughput screening. Prioritize derivatives with >10-fold selectivity over homologous phosphatases (e.g., TCPTP) using kinetic assays. Toxicity profiling in zebrafish models can flag non-specific effects early .
Q. What in vivo models are most suitable for studying this compound’s neuroprotective effects, given variability in blood-brain barrier (BBB) penetration?
Methodological Answer: Employ transgenic murine models (e.g., APP/PS1 for Alzheimer’s) with this compound administered via intracerebroventricular (ICV) injection to bypass the BBB. Use LC-MS/MS to quantify brain tissue concentrations post-administration. Compare outcomes to oral dosing paired with BBB permeability enhancers (e.g., mannitol). Validate findings with microdialysis and behavioral assays (e.g., Morris water maze) .
Data Analysis & Interpretation
Q. How should researchers address variability in this compound’s dose-response curves across cell lines?
Methodological Answer: Normalize data to cell viability (via MTT assays) and account for lineage-specific metabolic rates. Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. Disclose variability ranges in the results section and discuss implications for therapeutic windows. Supplementary tables should include raw absorbance/fluorescence readings .
Q. What statistical approaches are recommended for meta-analyses of this compound’s antidiabetic efficacy in preclinical studies?
Methodological Answer: Aggregate data using PRISMA guidelines, weighting studies by sample size and methodological rigor (e.g., randomization, blinding). Apply random-effects models to account for heterogeneity and compute standardized mean differences (SMDs). Sensitivity analyses should exclude outliers, and funnel plots assess publication bias. Highlight gaps in dosing consistency or animal models .
Ethical & Reproducibility Considerations
Q. How can researchers ensure ethical sourcing and documentation of this compound in compliance with biodiversity laws?
Methodological Answer: Obtain Terminalia glaucescens specimens via permits aligned with the Nagoya Protocol. Document geographic origin, voucher numbers, and herbarium deposition in the methods. For synthetic analogs, disclose purity certificates and CAS numbers. Ethics statements must address animal welfare (e.g., ARRIVE guidelines) and human cell line provenance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
